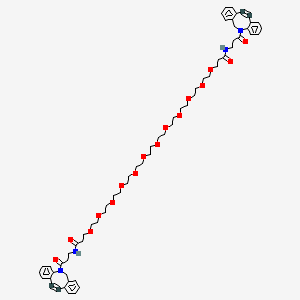

Dbco-peg12-dbco

Beschreibung

Eigenschaften

Molekularformel |

C64H82N4O16 |

|---|---|

Molekulargewicht |

1163.4 g/mol |

IUPAC-Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C64H82N4O16/c69-61(65-25-21-63(71)67-51-57-13-3-1-9-53(57)17-19-55-11-5-7-15-59(55)67)23-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-49-50-84-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-24-62(70)66-26-22-64(72)68-52-58-14-4-2-10-54(58)18-20-56-12-6-8-16-60(56)68/h1-16H,21-52H2,(H,65,69)(H,66,70) |

InChI-Schlüssel |

BUKUUTNVQIUHKV-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Modifications of Dbco Peg12 Dbco

Strategies for the Synthesis of Dibenzocyclooctyne Core Structures

The synthesis of the dibenzocyclooctyne (DBCO) core is a critical first step and several strategies have been developed. encyclopedia.pubmdpi.com DBCO, also known as azadibenzocyclooctyne (ADIBO) or dibenzoazacyclooctyne (DIBAC), is a strained alkyne whose reactivity in SPAAC is driven by the ring strain. creativepegworks.comchempep.comjenabioscience.com

One common approach to synthesizing the DBCO core involves a series of reactions starting from simpler aromatic precursors. mdpi.com A key intermediate is often a lactam, which can be formed through a Beckmann rearrangement. benchchem.com This lactam is then reduced to a heterocyclic alkene. Subsequent chemical transformations convert the alkene into the strained alkyne of the DBCO core. benchchem.com The introduction of a nitrogen atom into the cyclooctyne (B158145) ring to create aza-dibenzocyclooctyne (DIBAC) has been shown to enhance hydrophilicity while maintaining favorable reaction kinetics. ru.nl

Alternative synthetic routes have also been explored to improve efficiency and reduce the number of steps. encyclopedia.pub For instance, some methods utilize a Pictet-Spengler reaction followed by a Sonogashira coupling to construct a diarylacetylene intermediate, which is then converted to an alkyne-cobalt complex before forming the final DBCO structure. mdpi.com Researchers continue to seek more efficient synthetic pathways to produce DBCO and its derivatives on a larger scale, as current methods can be time-consuming and require stringent reaction conditions. mdpi.com

A general synthetic approach for heterocycloalkynes fused to a heterocyclic core involves four key steps: electrophile-promoted cyclization, Sonogashira coupling, the Nicholas reaction for creating the strained alkyne ring, and finally, deprotection from cobalt complexes. acs.org

| Synthetic Strategy | Key Reactions | Notes |

|---|---|---|

| Beckmann Rearrangement Route | Beckmann rearrangement, Lactam reduction, Alkene to alkyne conversion | A common and established method for forming the core ring structure. benchchem.com |

| Pictet-Spengler/Sonogashira Route | Pictet-Spengler reaction, Sonogashira coupling, Alkyne-cobalt complex formation | An alternative pathway aiming for improved efficiency. mdpi.com |

| General Heterocycloalkyne Synthesis | Electrophile-promoted cyclization, Sonogashira coupling, Nicholas reaction, Deprotection | A versatile approach for creating various fused cycloalkyne structures. acs.org |

Approaches for the Incorporation of Polyethylene (B3416737) Glycol Chains of Defined Length (e.g., PEG12)

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units and is known for its hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules. bocsci.comekb.eg The incorporation of a PEG chain of a defined length, such as PEG12, is crucial for the function of DBCO-PEG12-DBCO, as it enhances water solubility and provides a flexible spacer arm. broadpharm.comchempep.com

PEG chains are typically synthesized through the ring-opening polymerization of ethylene oxide. bocsci.com This process can be initiated with molecules like water or ethylene glycol, leading to diol-PEGs (HO-PEG-OH). bocsci.com The length of the PEG chain can be controlled by the ratio of the reactants. wikipedia.org For applications requiring a precise number of PEG units, monodisperse PEG derivatives are used, which have a defined molecular weight and chain length, as opposed to polydisperse PEGs which have a distribution of molecular weights. biochempeg.com

To incorporate the PEG12 spacer into the final molecule, a pre-synthesized PEG12 di-acid or di-amine is typically used. benchchem.com The terminal functional groups of the PEG chain, such as hydroxyl groups, can be chemically modified to be reactive towards other chemical groups. bocsci.com For instance, a diol-PEG can be converted to a PEG-dicarboxylic acid, which can then be coupled to an amino-functionalized DBCO core. benchchem.com

| PEG Incorporation Method | Key Features | Relevance to DBCO-PEG12-DBCO |

|---|---|---|

| Ring-Opening Polymerization | Synthesizes PEG chains from ethylene oxide. bocsci.com | The fundamental method for producing the PEG backbone. |

| Use of Monodisperse PEGs | Provides a precisely defined linker length (e.g., 12 units). biochempeg.com | Ensures uniformity in the final DBCO-PEG12-DBCO product. |

| Functionalization of PEG Termini | Modifies PEG end-groups (e.g., to carboxylic acids or amines) for coupling reactions. bocsci.com | Enables the covalent attachment of the PEG spacer to the DBCO cores. |

Methods for Bifunctional Derivatization to Yield Homobifunctional DBCO-PEG12-DBCO

The final step in synthesizing DBCO-PEG12-DBCO is the bifunctional derivatization, which involves coupling two DBCO units to the ends of the PEG12 spacer. biochempeg.com This creates a homobifunctional crosslinker with identical reactive groups at both termini. aatbio.com

A common method involves the reaction of an amino-functionalized DBCO with a PEG-dicarboxylic acid. benchchem.com This amide bond formation is typically facilitated by peptide coupling reagents such as HBTU (1-[bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA). benchchem.com The reaction is often carried out in an organic solvent like dichloromethane. benchchem.com

Alternatively, if a PEG-diamine is used, it can be reacted with a DBCO derivative containing a carboxylic acid group (DBCO-acid). chempep.comchempep.com The carboxylic acid is activated, for example, with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form an activated ester that readily reacts with the amine groups on the PEG spacer. chempep.cominterchim.fr

After the coupling reaction, the crude DBCO-PEG12-DBCO product is purified, typically using chromatography techniques like silica (B1680970) gel column chromatography, to ensure high purity. benchchem.com

| Coupling Strategy | Reactants | Coupling Reagents | Resulting Linkage |

|---|---|---|---|

| Amide Bond Formation | Amino-functionalized DBCO + PEG-dicarboxylic acid | HBTU, DIEA benchchem.com | Amide bond |

| Amide Bond Formation | DBCO-acid + PEG-diamine | EDC, NHS chempep.cominterchim.fr | Amide bond |

Custom Synthesis and Modular Preparation of DBCO-PEG12-DBCO Derivatives with Varied Linker Lengths and End-Group Functionalities

The synthetic methodologies for DBCO-PEG12-DBCO are inherently modular, allowing for the custom synthesis of a wide range of derivatives with varied linker lengths and end-group functionalities. benchchem.comjenkemusa.com This flexibility is crucial for tailoring the crosslinker to specific applications in drug delivery, diagnostics, and materials science. chempep.comjenkemusa.com

Varied Linker Lengths: By substituting the PEG12 spacer with other monodisperse or polydisperse PEG chains (e.g., PEG2, PEG4, PEG24), a series of DBCO-PEG-DBCO linkers with different lengths can be prepared. broadpharm.combenchchem.combroadpharm.com This allows for precise control over the distance between the two conjugated molecules. A variety of these homobifunctional DBCO-PEG-DBCO linkers are commercially available or can be custom synthesized. broadpharm.comjenkemusa.combroadpharm.com

Varied End-Group Functionalities: The modular nature of the synthesis also permits the creation of heterobifunctional linkers, where the two ends of the PEG spacer have different reactive groups. aatbio.com For example, a DBCO group can be present on one end, while the other end is functionalized with a different group such as an NHS ester, a maleimide (B117702), a tetrazine, or a carboxylic acid. jenabioscience.commedchemexpress.commedchemexpress.com

DBCO-PEG-NHS ester: The NHS ester reacts with primary amines. lumiprobe.com

DBCO-PEG-Maleimide: The maleimide group is reactive towards thiols. lumiprobe.com

DBCO-PEG-Tetrazine: The tetrazine group participates in inverse electron demand Diels-Alder (iEDDA) reactions. medchemexpress.com

DBCO-PEG-Acid: The carboxylic acid can be coupled to amines. chempep.commedchemexpress.com

This modular approach enables the synthesis of a diverse library of crosslinkers. For instance, a DBCO-PEG4-amine can be used as a building block to create more complex structures. medchemexpress.comnih.gov Custom synthesis services are available from various suppliers to produce these specialized PEG derivatives for specific research needs. aatbio.comjenkemusa.comaxispharm.com This adaptability has been leveraged in the synthesis of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). chempep.commedchemexpress.commedchemexpress.com

| Derivative Type | Description | Examples of End-Groups | Applications |

|---|---|---|---|

| Homobifunctional (Varied Length) | Two DBCO groups with different PEG spacer lengths. broadpharm.combroadpharm.com | DBCO-PEG2-DBCO, DBCO-PEG4-DBCO, DBCO-PEG24-DBCO | Crosslinking two azide-containing molecules with controlled spacing. |

| Heterobifunctional | One DBCO group and one different reactive group. medchemexpress.commedchemexpress.comlumiprobe.com | -NHS ester, -Maleimide, -Tetrazine, -Carboxylic Acid | Stepwise conjugation of two different molecules. chempep.com |

| Multi-arm PEGs | PEG core with multiple DBCO-functionalized arms. jenkemusa.comjenkemusa.com | 4-arm PEG-DBCO, 8-arm PEG-DBCO | Formation of hydrogels and high-density surface modifications. jenkemusa.comjenkemusa.com |

Mechanistic and Kinetic Investigations of Dbco Peg12 Dbco Reactivity

Reaction Kinetics and Efficiency of DBCO-PEG12-DBCO in Copper-Free Click Chemistry

The DBCO-PEG12-DBCO linker is designed for high-efficiency copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction's kinetics are a cornerstone of its utility in bioconjugation. The inherent ring strain of the dibenzocyclooctyne (DBCO) moiety significantly lowers the activation energy of the cycloaddition with azide-functionalized molecules, allowing the reaction to proceed rapidly and without the need for cytotoxic copper(I) catalysts. chempep.cominterchim.frglenresearch.com This biocompatibility is critical for applications involving sensitive biological systems. biochempeg.comnih.gov

The reaction between DBCO and an azide (B81097) is characterized by its high speed and chemoselectivity. conju-probe.comconju-probe.com The DBCO groups react specifically with azides to form a stable triazole linkage, even in the complex milieu of biological samples containing other reactive functional groups like amines and sulfhydryls. interchim.frbroadpharm.com This bio-orthogonality ensures that conjugation occurs only between the desired partners. The reaction is not only specific but also highly efficient, often resulting in quantitative or near-quantitative yields of the conjugate product. interchim.frbiochempeg.cominterchim.fr

The second-order rate constants for SPAAC reactions involving DBCO derivatives are notably high, typically reported in the range of 0.1 to 2.0 M⁻¹s⁻¹. nih.govglenresearch.com For instance, studies on DBCO-antibody conjugates have recorded rate constants between 0.18 and 0.37 M⁻¹s⁻¹, while reactions with azide-modified peptides have shown rates around 0.34 M⁻¹s⁻¹. nih.govresearchgate.net These rates are significantly faster than other copper-free methods like the Staudinger ligation, making SPAAC suitable for dynamic biological studies. interchim.fr The progress of the conjugation can be conveniently monitored using UV-Vis spectroscopy by tracking the decrease in absorbance of the DBCO group, which has a characteristic absorption maximum around 309 nm. broadpharm.comthermofisher.com

Reaction times are generally under 12 hours, though they can be influenced by factors such as the concentration of reactants, temperature, and the size of the molecules being conjugated. interchim.frthermofisher.com For example, conjugations involving very large PEG structures (20-40 kDa) may require longer incubation periods of 12 to 24 hours to achieve optimal efficiency. interchim.fr

| Cyclooctyne (B158145) System | Reported Rate Constant (k₂ in M⁻¹s⁻¹) | Reference |

|---|---|---|

| OCT | ~0.0024 | mdpi.com |

| DIFO | ~0.076 | mdpi.com |

| BCN | ~0.28 - 0.6 | nih.gov |

| DBCO | ~0.34 - 1.0 | nih.govmdpi.com |

| BARAC | ~0.93 | mdpi.com |

Stereochemical Considerations in Strain-Promoted Alkyne-Azide Cycloaddition with DBCO-PEG12-DBCO

The reactivity of the DBCO group in the DBCO-PEG12-DBCO linker is fundamentally driven by the high degree of ring strain in the eight-membered cyclooctyne ring. glenresearch.com The alkyne within this ring is forced into a bent geometry, a high-energy state compared to a linear alkyne. The SPAAC reaction relieves this strain by converting the triple bond into a thermodynamically stable 1,2,3-triazole ring. glenresearch.com

The cycloaddition process itself has stereochemical implications. The DBCO moiety is chiral, and though often used as a racemic mixture of its enantiomers, the spatial arrangement of the molecule can influence the reaction. The approach of the azide to the strained alkyne can lead to the formation of different stereoisomers of the resulting triazole product. While the fundamental principles of stereoselectivity in cycloaddition reactions are well-established, specific and detailed studies focusing on the stereochemical outcomes for the bifunctional DBCO-PEG12-DBCO compound are not extensively detailed in publicly available literature. However, research on other strained alkynes, such as the prochiral TMTHSI, has shown that SPAAC reactions can produce distinct enantiomeric triazole adducts, confirming that stereochemistry is an important consideration in these transformations. nih.gov For DBCO-PEG12-DBCO, it is understood that the two DBCO groups at either end of the PEG12 spacer react independently, and the stereochemical nature of each cycloaddition would depend on the specific azide partner and reaction conditions.

Influence of PEG12 Spacer on Reaction Steric Hindrance and Accessibility

The polyethylene (B3416737) glycol (PEG) spacer is a critical component of the DBCO-PEG12-DBCO linker, profoundly influencing its chemical and physical properties in bioconjugation applications. The PEG12 chain, consisting of 12 ethylene (B1197577) glycol units, imparts several advantageous characteristics. conju-probe.comconju-probe.com

First, the PEG12 spacer is highly hydrophilic, which significantly increases the water solubility of the entire crosslinker. chempep.combiochempeg.comthermofisher.com This is a crucial feature for reactions conducted in aqueous biological buffers, as it prevents aggregation and precipitation of the reactants and the final conjugate. fishersci.comrsc.org The hydrophilic nature of the PEG chain also minimizes non-specific binding that can arise from hydrophobic interactions, leading to cleaner reactions and more specific conjugation. rsc.orgnih.gov

Second, the PEG12 spacer acts as a flexible, long-chain "arm" that physically separates the two terminal DBCO groups and the molecules to which they will be attached. chempep.cominterchim.fr This separation is vital for reducing steric hindrance, which can be a significant barrier when conjugating large and complex biomolecules such as antibodies or nanoparticles. chempep.comresearchgate.net By extending the reactive DBCO moiety away from the surface of a biomolecule, the PEG spacer enhances the accessibility of the reaction site, allowing for more efficient coupling with an azide-modified partner. conju-probe.comconju-probe.comaatbio.com

The length of the PEG spacer is a parameter that must be optimized for specific applications. rsc.org While a longer spacer can provide greater reach and flexibility, an excessively long or bulky chain could potentially create its own steric interference. rsc.org Studies on antibody-drug conjugates (ADCs) have shown that an intermediate PEG length (such as PEG8 or PEG12) can lead to higher drug-loading ratios compared to very short (PEG4) or very long (PEG24) spacers. rsc.org This suggests a balance must be struck between providing sufficient separation and avoiding excess steric crowding from the linker itself. The PEG12 spacer in DBCO-PEG12-DBCO is thus chosen to offer an effective balance, providing the necessary flexibility and reach for the two DBCO ends to react efficiently without interfering with each other or the target molecules.

| PEG Spacer Length (n units) | Observed Effect on Drug-to-Antibody Ratio (DAR) | Interpretation | Reference |

|---|---|---|---|

| 4 | Lower DAR (2.5) | Insufficient spacing may lead to steric hindrance from the payload, limiting conjugation efficiency. | rsc.org |

| 6 | Higher DAR (5.0) | Optimal length reduces steric hindrance, improving accessibility of conjugation sites. | rsc.org |

| 8 | Higher DAR (4.8) | Provides a good balance of flexibility and distance for efficient reaction. | rsc.org |

| 12 | Higher DAR (3.7) | Maintains good accessibility, though a slight decrease may indicate the beginning of linker-induced steric effects. | rsc.org |

| 24 | Lower DAR (3.0) | Longer, bulkier PEG chain may itself cause steric hindrance, reducing conjugation efficiency. | rsc.org |

Advanced Applications of Dbco Peg12 Dbco in Contemporary Scientific Research

Strategies for Bioconjugation and Biomacromolecular Modification with DBCO-PEG12-DBCO

DBCO-PEG12-DBCO's utility in bioconjugation stems from the reactivity of its terminal DBCO groups with azide-functionalized molecules. This reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is a cornerstone of "click chemistry." A key advantage of SPAAC is its bioorthogonality, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes. thermofisher.com This specificity is crucial for the precise modification of biomolecules. The PEG12 spacer further enhances the compound's utility by increasing its water solubility and providing a flexible bridge between conjugated molecules, which can help to minimize steric hindrance and maintain the biological activity of the modified molecules. broadpharm.com

Covalent Labeling of Proteins and Peptides for Research

DBCO-PEG12-DBCO and related DBCO-containing reagents are instrumental in the covalent labeling of proteins and peptides. fishersci.be The process typically involves introducing an azide (B81097) group onto the target protein or peptide. This can be achieved through various methods, such as the incorporation of azide-bearing unnatural amino acids during protein expression or the chemical modification of natural amino acid side chains. Once the protein is azide-tagged, it can be reacted with a DBCO-functionalized molecule, including DBCO-PEG12-DBCO, to form a stable covalent bond. thermofisher.com

This labeling strategy is highly versatile and can be used to attach a wide range of functionalities to proteins and peptides, including fluorescent dyes for imaging, biotin (B1667282) for purification and detection, or other reporter molecules. The hydrophilic PEG spacer in DBCO-PEG12-DBCO helps to maintain the solubility and stability of the labeled protein.

Table 1: Research Applications of DBCO-PEG12-DBCO in Protein and Peptide Labeling

| Application | Description | Key Feature of DBCO-PEG12-DBCO |

| Fluorescence Imaging | Covalently attaching fluorescent dyes to specific proteins to visualize their localization and dynamics within living cells. | The bioorthogonal nature of the DBCO-azide reaction allows for specific labeling in a complex cellular environment. conju-probe.com |

| Protein Purification | Labeling proteins with biotin, enabling their capture and purification using streptavidin-coated beads. | The stable triazole linkage formed ensures that the biotin tag remains attached throughout the purification process. |

| Enzyme Activity Probes | Linking enzyme substrates or inhibitors to proteins to study enzyme function and activity. | The flexible PEG spacer can help to position the substrate or inhibitor optimally for interaction with the enzyme's active site. |

Functionalization of Nucleic Acids for Molecular Probes

The principles of SPAAC are also applied to the functionalization of nucleic acids, such as DNA and RNA, to create sophisticated molecular probes. researchgate.net In a typical workflow, azide-modified nucleoside triphosphates are incorporated into nucleic acids during synthesis or through enzymatic reactions. researchgate.net These azide-labeled nucleic acids can then be conjugated to DBCO-PEG12-DBCO or other DBCO-containing molecules.

This approach allows for the attachment of various labels and functional groups to nucleic acids for applications in diagnostics and molecular biology research. For instance, fluorescent dyes can be attached for use in fluorescence in situ hybridization (FISH) probes, or biotin can be incorporated for capture and detection assays. Research has demonstrated the efficient functionalization of double-stranded DNA (dsDNA) by incorporating azide-modified nucleotides and subsequent conjugation with a bifunctional DBCO-PEG12-TCO linker through a SPAAC reaction. researchgate.net

Crosslinking of Biomolecules via Homobifunctional DBCO-PEG12-DBCO

As a homobifunctional crosslinker, DBCO-PEG12-DBCO possesses two identical reactive DBCO groups, enabling it to link two azide-containing biomolecules together. axispharm.com This capability is particularly useful for studying protein-protein interactions, assembling protein complexes, or creating higher-order biomolecular structures.

The process involves independently labeling two different biomolecules with azide groups. When these azide-tagged molecules are mixed in the presence of DBCO-PEG12-DBCO, the crosslinker can bridge them, forming a stable conjugate. The 12-unit PEG chain acts as a flexible spacer, influencing the distance and orientation between the crosslinked molecules. This feature can be critical for maintaining the functionality of the resulting complex.

Design and Development of Research Constructs for Targeted Delivery Systems

The unique properties of DBCO-PEG12-DBCO make it a valuable component in the design of sophisticated drug delivery systems, particularly in the research and development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Integration into Antibody-Drug Conjugate (ADC) Research Platforms

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. rsc.org A linker molecule is crucial for connecting the drug to the antibody, and its properties can significantly impact the ADC's efficacy and stability. DBCO-PEG linkers, including DBCO-PEG12-DBCO, are increasingly being explored in ADC research. axispharm.comjenkemusa.com

In this context, an antibody can be engineered to contain azide groups at specific sites. rsc.org A cytotoxic drug, modified with a DBCO group, can then be attached to the antibody via the DBCO-PEG12-DBCO linker through a SPAAC reaction. The hydrophilic PEG spacer can help to improve the ADC's solubility and pharmacokinetic properties. For example, a drug-linker conjugate, DBCO-β-Glu-PEG12-Exatecan, has been developed for use in ADC molecules. medchemexpress.com

Table 2: Key Features of DBCO-PEG12-DBCO in ADC Research

| Feature | Description | Impact on ADC Performance |

| Bioorthogonal Ligation | Enables specific and efficient conjugation of the drug to the antibody without the need for harsh reaction conditions that could damage the antibody. | Leads to more homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR). |

| Hydrophilic PEG Spacer | Increases the overall water solubility of the ADC, which is often a challenge due to the hydrophobic nature of many cytotoxic drugs. jenkemusa.com | Can improve the ADC's stability in circulation and reduce its tendency to aggregate. |

| Flexible Linker | The PEG chain provides flexibility, which can be important for allowing the cytotoxic drug to be released effectively once the ADC is internalized by a cancer cell. | May influence the rate of drug release and the overall cytotoxic potency of the ADC. |

Utility in Proteolysis-Targeting Chimeras (PROTACs) and Molecular Degraders Research

PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. medchemexpress.com A PROTAC molecule consists of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. The linker's length, flexibility, and chemical composition are critical for the PROTAC's ability to form a stable ternary complex (target protein-PROTAC-E3 ligase) and induce protein degradation.

DBCO-PEG12-DBCO and other DBCO-PEG linkers are valuable tools in PROTAC research and development. medchemexpress.comtargetmol.combocsci.com They can be used to connect the target-binding ligand and the E3 ligase ligand, both of which can be functionalized with azide groups. The PEG12 spacer provides a defined length and flexibility that can be systematically varied to optimize the PROTAC's activity. The ability to easily synthesize a library of PROTACs with different linker lengths using DBCO-PEG reagents allows researchers to investigate the structure-activity relationship and identify the optimal linker for a given target. bioscience.co.uk

Functionalization of Nanocarriers and Liposomes for Targeted Delivery Studies

The ability to specifically target therapeutic agents to diseased cells or tissues is a central goal in drug delivery research. DBCO-PEG12-DBCO serves as a critical crosslinking agent in the assembly and functionalization of nanocarriers, such as liposomes and nanoparticles, to achieve this targeted delivery. researchgate.netnih.gov The core principle lies in the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, where the two dibenzocyclooctyne (DBCO) groups of the linker can react with azide-modified components. bocsci.combiochempeg.com

This homobifunctional nature allows for the crosslinking of multiple azide-functionalized molecules or the linkage of two distinct azide-modified entities, such as a nanocarrier and a targeting ligand. bocsci.com For instance, liposomes can be prepared with azide-modified lipids incorporated into their bilayer. The subsequent introduction of DBCO-PEG12-DBCO can then be used to either crosslink these liposomes or, more commonly, to attach azide-functionalized targeting moieties like antibodies or peptides. nih.gov The polyethylene (B3416737) glycol (PEG) spacer of the linker is crucial in this context. The 12-unit PEG chain provides sufficient length and flexibility to overcome steric hindrance, ensuring efficient conjugation. figshare.com Furthermore, the hydrophilic nature of PEG enhances the solubility and biocompatibility of the resulting nanocarrier, which can reduce non-specific interactions with biological components and prolong circulation time in vivo. bocsci.comsci-hub.se

Research has demonstrated the use of DBCO-functionalized lipids, such as DSPE-PEG-DBCO, which are incorporated into liposomal formulations. nih.gov These DBCO-liposomes can then react with azide-modified targeting ligands. While many studies utilize heterobifunctional linkers, the principle of using a DBCO-PEG linker to attach targeting molecules is well-established and directly applicable to the use of DBCO-PEG12-DBCO for creating targeted delivery systems. nih.govnih.gov

Table 1: Research Findings on Nanocarrier Functionalization with DBCO-PEG Linkers

| Nanocarrier Type | Functionalization Strategy | Key Finding | Relevant Compound(s) | Reference |

|---|---|---|---|---|

| Liposomes | Incorporation of DSPE-PEG-DBCO for subsequent reaction with azide-modified molecules. | Demonstrated successful surface modification of preformed liposomes for targeted applications. | DSPE-PEG-DBCO | nih.gov |

| Porous Silicon Nanoparticles | Surface modification with azidopropylamine followed by reaction with TCO-PEG12-DBCO for pretargeted imaging. | Enabled the successful pretargeted PET imaging of the nanoparticles in vivo. | TCO-PEG12-DBCO | biorxiv.org |

| Polymeric Nanoparticles | Conjugation of azide-modified nanoparticles with DBCO-functionalized molecules. | Efficiently linked nanoparticles to microbubbles for ultrasound imaging and drug delivery. | NHS-PEG-DBCO | nih.gov |

Development of Research Probes for Bioimaging and Diagnostics

The precise and stable attachment of reporting molecules like fluorophores and radioisotopes to targeting vectors is fundamental for creating effective probes for bioimaging and diagnostics. DBCO-PEG12-DBCO provides a robust platform for the synthesis of such probes, leveraging the bioorthogonal nature of the SPAAC reaction. bocsci.comnih.gov

Generation of Fluorescent Imaging Probes with DBCO-PEG12-DBCO

DBCO-PEG12-DBCO is utilized to link fluorescent dyes to biomolecules or nanoparticles, creating highly specific and stable imaging probes. axispharm.come-century.us The process typically involves the reaction of one DBCO group with an azide-modified fluorophore and the other DBCO group with an azide-functionalized targeting moiety, such as an antibody or a peptide. Alternatively, the bifunctional nature of DBCO-PEG12-DBCO can be used to bridge two different azide-containing molecules, for instance, linking a fluorescently tagged component to a biological target. broadpharm.com

The PEG12 spacer in these constructs plays a vital role by enhancing the water solubility of often hydrophobic fluorescent dyes and providing spatial separation between the fluorophore and the targeting molecule, which can help to preserve the function of both components. broadpharm.com Research has shown the successful synthesis of various fluorescent probes using DBCO-PEG linkers. For example, a study on modular fluorescent nanoparticle probes utilized a DBCO-functionalized DNA handle to attach aptamer probes to an azide-PEG layered nanoparticle. biorxiv.org Another work demonstrated the labeling of azide-modified cells with a DBCO-PEG4-TAMRA probe for fluorescent imaging. interchim.fr While these examples use heterobifunctional DBCO-PEG linkers, the underlying principle of using the DBCO-azide reaction for fluorescent probe generation is directly transferable to the homobifunctional DBCO-PEG12-DBCO for creating more complex or crosslinked fluorescent assemblies.

Radiochemical Applications and Radiotracer Synthesis via DBCO-PEG12-DBCO

In the field of nuclear medicine, particularly in Positron Emission Tomography (PET) imaging, there is a critical need for methods to stably attach radioisotopes to targeting molecules. biochempeg.com The SPAAC reaction enabled by DBCO-PEG linkers offers a mild and efficient way to synthesize radiotracers, avoiding the harsh conditions often required for traditional radiolabeling that can damage sensitive biomolecules. mdpi.com

DBCO-PEG12-DBCO can be used in a "chelate-then-click" approach. rsc.org In this strategy, a chelator molecule capable of binding a radioisotope (e.g., 64Cu, 188Re) is first modified with an azide group. nih.govrsc.org Separately, a targeting molecule (e.g., an antibody) is also functionalized with an azide. The DBCO-PEG12-DBCO linker can then be used to bridge the radiolabeled chelator and the targeting molecule. This modular approach allows for the pre-labeling of the chelator under optimal conditions before its conjugation to the sensitive biomolecule.

Research has demonstrated the use of DBCO-PEG linkers in the development of radiotracers for PET imaging. For instance, a DBCO-PEG4-CB-TE1K1P chelator was synthesized and conjugated to an azide-modified antibody for 64Cu labeling, showing high stability. mdpi.com Another study utilized a pretargeting approach where DBCO-PEG functionalized mesoporous silica (B1680970) nanoparticles were injected and allowed to accumulate in a tumor, followed by the injection of an 18F-labeled azide which then "clicked" to the nanoparticles in vivo for PET imaging. e-century.usradiologykey.com These findings underscore the potential of DBCO-PEG12-DBCO in advancing radiopharmaceutical chemistry.

Biosensor Development and Diagnostic Assay Design

The development of sensitive and specific biosensors and diagnostic assays often relies on the stable immobilization of capture molecules, such as antibodies or nucleic acids, onto a solid support. biochempeg.comchempep.com DBCO-PEG12-DBCO can be instrumental in this process by facilitating the covalent attachment of azide-modified biomolecules to a DBCO-functionalized surface, or by crosslinking azide-modified components on a sensor surface. axispharm.comnih.gov

The bioorthogonal nature of the DBCO-azide reaction ensures that the capture molecules are attached in a controlled manner without affecting their biological activity. bocsci.com The hydrophilic PEG spacer helps to reduce non-specific binding of other molecules to the sensor surface, thereby lowering the background signal and improving the sensitivity of the assay. nih.gov

For example, DBCO-functionalized magnetic beads have been developed for use in immunoassays and for the rapid detection of pathogens. biochempeg.com In a modular approach to creating fluorescent nanoparticle DNA probes, a DBCO-functionalized handle was used to attach aptamer probes to azide-modified nanoparticles, demonstrating a versatile platform for detecting peptides and proteins. biorxiv.org These examples highlight the utility of the DBCO-PEG linker system in constructing robust and sensitive diagnostic tools.

Integration into Materials Science and Nanotechnology Platforms

The versatility of DBCO-PEG12-DBCO extends beyond biological applications into the realm of materials science and nanotechnology, where it is used for surface functionalization and the creation of advanced coatings. biochempeg.comradiologykey.com

Surface Functionalization and Coating Applications in Research

DBCO-PEG12-DBCO is an effective tool for modifying the surfaces of various materials, including glass, silica, and metals, to impart specific biological or chemical functionalities. axispharm.comchempep.com The process typically involves first treating the surface to introduce azide groups, followed by reaction with DBCO-PEG12-DBCO. The remaining DBCO group is then available for the attachment of other azide-modified molecules. Alternatively, the homobifunctional nature of the linker can be used to crosslink azide-functionalized polymers to form hydrogels or coatings. biochempeg.comacs.org

The PEG component of the linker is particularly advantageous for creating biocompatible coatings on medical implants or other materials that come into contact with biological systems. radiologykey.com These PEGylated surfaces can resist protein adsorption and cell adhesion, reducing the foreign body response and improving the long-term performance of the implant. nih.gov

Research has shown the use of DBCO-PEG-silane for the functionalization of silica surfaces, and DBCO-PEG-acrylate for the creation of hydrogels and coatings. axispharm.combiochempeg.com In one study, Protein A was conjugated with a DBCO-PEG5 linker and then "clicked" onto an azide-functionalized membrane to create a novel membrane adsorber for antibody purification. mdpi.com These applications demonstrate the broad utility of DBCO-PEG linkers in creating advanced materials with tailored surface properties.

Polymer and Hydrogel Synthesis Utilizing DBCO-PEG12-DBCO

The unique structure of DBCO-PEG12-DBCO makes it a versatile building block for the synthesis of advanced polymers and hydrogels. Its two terminal DBCO groups allow it to act as a crosslinker, connecting two azide-functionalized polymer chains. This capability is central to the formation of complex polymer architectures and hydrogel networks. benchchem.com

In hydrogel synthesis, DBCO-PEG12-DBCO can be reacted with multi-arm azide-terminated PEG molecules. For instance, researchers have created injectable hydrogels by mixing solutions of PEG-DBCO and azide-terminated PEG (PEG-N3), resulting in rapid gelation. nih.gov The mechanical properties of these hydrogels, such as stiffness, can be precisely controlled by varying the concentration of the DBCO-PEG crosslinker. nih.gov This tunability is crucial for applications in tissue engineering, where the hydrogel's physical properties need to mimic those of the target tissue.

One notable application is in the development of artificial antigen-presenting cells for T cell expansion. harvard.edu Microgels can be surface-functionalized with DBCO-modified antibodies after coating with an azide-modified polymer layer. harvard.edu This is achieved through the SPAAC reaction between the surface azides and the DBCO groups on the antibodies. harvard.edu

Table 1: Research Findings in Polymer and Hydrogel Synthesis

| Research Area | Key Finding | Reference |

|---|---|---|

| Injectable Hydrogels | Rapidly polymerizing hydrogels were formed by mixing PEG-DBCO and PEG-N3, with tunable mechanical properties. | nih.gov |

| Artificial Antigen-Presenting Cells | Microgels were surface-functionalized with DBCO-modified antibodies via SPAAC for T cell activation and expansion. | harvard.edu |

| Site-Specific Polymer Conjugation | DBCO-terminated polymers were successfully conjugated to azide-functionalized proteins with high efficiency. | nih.gov |

Functionalization of Magnetic Beads and Nanoparticles for Separation Techniques

The DBCO groups of DBCO-PEG12-DBCO provide a powerful tool for the functionalization of magnetic beads and nanoparticles, enabling their use in advanced separation and purification techniques. By attaching azide-modified biomolecules such as proteins, nucleic acids, or specific ligands to these DBCO-functionalized particles, researchers can create highly specific affinity matrices. moleculardepot.com

The process typically involves first reacting the nanoparticles or magnetic beads with a DBCO-containing linker to introduce the reactive DBCO groups onto their surface. For example, amino-functionalized magnetic beads can be reacted with DBCO-PEG4-NHS ester to create DBCO-magnetic bead conjugates. researchgate.net These DBCO-functionalized particles can then be used to capture azide-tagged target molecules from complex mixtures like cell lysates. researchgate.net The magnetic properties of the beads allow for easy separation of the captured target from the rest of the sample using a magnet. moleculardepot.com

This strategy has been employed for various applications, including:

Protein Purification: Efficiently purifying specific proteins from complex biological samples. moleculardepot.com

Nucleic Acid Isolation: Isolating DNA or RNA from crude extracts. moleculardepot.com

Cell Separation: Separating specific cell types from a heterogeneous population. moleculardepot.com

Immunoassays: Enhancing the sensitivity and efficiency of diagnostic assays. moleculardepot.com

The use of a PEG spacer, such as the 12-unit chain in DBCO-PEG12-DBCO, is beneficial as it reduces steric hindrance and improves the accessibility of the DBCO group for reaction, thereby increasing the efficiency of the bioconjugation. benchchem.com

Table 2: Applications in Functionalization of Separation Media | Application | Methodology | Key Advantage | Reference | | --- | --- | --- | | Protein Purification | DBCO-functionalized magnetic beads capture azide-tagged proteins. | High specificity and efficient separation. | moleculardepot.com | | Nucleic Acid Isolation | DBCO-beads bind to azide-modified nucleic acids for isolation. | Simplifies purification from complex samples. | moleculardepot.com | | Cell Separation | Functionalized beads target specific cell surface markers. | Enables selective isolation of cell populations. | moleculardepot.com | | Nanoparticle Probe Development | DBCO-modified oligonucleotides are attached to azide-functionalized nanoparticles. | Enables specific targeting and detection in diagnostic assays. | diva-portal.org |

Cellular and In Vitro Research Applications of DBCO-PEG12-DBCO

The bioorthogonal nature of the SPAAC reaction makes DBCO-PEG12-DBCO an invaluable reagent for a wide range of cellular and in vitro research applications. benchchem.com Its ability to link molecules together within a biological environment without interfering with native biochemical processes is a significant advantage. thermofisher.com

In cellular imaging and labeling studies, DBCO-PEG12-DBCO can be used to connect a fluorescent probe to an azide-modified biomolecule, allowing for the visualization of cellular processes. benchchem.com For example, a DBCO-functionalized dye can be used to label azide-containing proteins or glycans in living cells, enabling their tracking and localization.

Furthermore, DBCO-PEG12-DBCO plays a role in the construction of complex biomolecular architectures for in vitro studies. It can be used to link different proteins or a protein and a small molecule together, creating bifunctional molecules for studying protein-protein interactions or for targeted delivery applications. axispharm.com The PEG spacer in these constructs helps to maintain the proper folding and function of the conjugated biomolecules by providing spatial separation and flexibility. axispharm.com

A key area of application is in the development of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to induce the degradation of specific target proteins within cells. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com While DBCO-PEG12-DBCO itself is a homobifunctional crosslinker, related heterobifunctional linkers containing a DBCO group and another reactive moiety (like an NHS ester) are crucial for synthesizing these complex molecules. medchemexpress.commedchemexpress.com

Table 3: Cellular and In Vitro Research Applications | Research Area | Application of DBCO-PEG12-DBCO or related structures | Outcome | Reference | | --- | --- | --- | | Biomolecule Labeling | Conjugation of fluorescent probes to azide-modified biomolecules. | Visualization of cellular components and processes. | benchchem.com | | Bioconjugation | Linking proteins or other biomolecules together. | Creation of bifunctional molecules for interaction studies. | axispharm.com | | 3D Cell Culture | Formation of peptide-functionalized hydrogels for encapsulating cells. | Provides a more physiologically relevant environment for in vitro cell studies. | biorxiv.org | | T Cell Expansion | Surface modification of microgels with activating antibodies. | Efficient activation and expansion of T cells for immunotherapy research. | harvard.edu |

Analytical and Spectroscopic Characterization Techniques for Dbco Peg12 Dbco Conjugates

Chromatographic Methods for Conjugate Separation and Purity Assessment

Chromatographic techniques are fundamental for the purification and analysis of DBCO-PEG12-DBCO conjugates, allowing for the separation of complex mixtures based on the physicochemical properties of their components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of DBCO-PEG12-DBCO conjugates. lumiprobe.combroadpharm.com Due to the different polarity of the starting materials (the homobifunctional DBCO-PEG12-DBCO linker and the azide-containing molecules) and the final conjugate, reverse-phase HPLC (RP-HPLC) is particularly effective. researchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a gradient of water and a more nonpolar organic solvent such as acetonitrile. researchgate.netbroadpharm.com A common additive to the mobile phase is 0.1% trifluoroacetic acid (TFA), which helps to improve peak shape and resolution. researchgate.net The separation principle is based on the hydrophobic interactions between the analytes and the stationary phase; more hydrophobic molecules are retained longer on the column. By monitoring the elution profile with a UV detector, typically at wavelengths corresponding to the absorbance of the DBCO group (~309 nm) or other chromophores in the conjugate (e.g., proteins at 280 nm), the separation of the desired conjugate from unreacted starting materials and byproducts can be achieved and quantified. researchgate.netbroadpharm.com

Table 1: Example RP-HPLC Program for DBCO Conjugate Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (3-5 µm particle size) | Provides a nonpolar stationary phase for separation based on hydrophobicity. researchgate.net |

| Mobile Phase A | 0.1% TFA in Water | The primary polar solvent in the mobile phase. researchgate.net |

| Mobile Phase B | Acetonitrile | The organic modifier used to elute analytes from the column. researchgate.net |

| Gradient | 5% B to 95% B over 20 minutes | Creates a polarity gradient to elute molecules with varying hydrophobicity. researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation process. researchgate.net |

| Detection | UV at 254 nm, 280 nm, or 309 nm | Monitors the elution of components containing chromophores like proteins or the DBCO moiety. researchgate.netbroadpharm.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. lcms.cz This combination is invaluable for the unambiguous characterization of DBCO-PEG12-DBCO conjugates. As the components of a reaction mixture are separated by the LC system, they are introduced directly into the mass spectrometer.

The mass spectrometer provides precise molecular weight information for each eluting peak. lcms.cz This allows for the definitive identification of the desired conjugate, confirming the successful coupling of the two azide-functionalized molecules via the DBCO-PEG12-DBCO linker. Furthermore, LC-MS can identify unreacted starting materials, partially reacted intermediates, and other impurities, providing a comprehensive profile of the sample's composition and purity. axispharm.com This level of detail is crucial for optimizing reaction conditions and ensuring the quality of the final product.

Spectroscopic Approaches for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide detailed information about the molecular structure and are used to verify the covalent linkages formed during conjugation and to quantify the extent of the reaction.

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, non-destructive, and widely used method for monitoring the progress of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction and quantifying DBCO incorporation. broadpharm.com The dibenzocyclooctyne (DBCO) group possesses a distinct chromophore with a characteristic absorbance maximum (λmax) around 309 nm. researchgate.netnih.govrsc.org

This absorbance peak is a unique signature of the strained alkyne. Upon successful "click" reaction with an azide (B81097), the cyclooctyne (B158145) ring's electronic system is altered, leading to the disappearance of this characteristic absorbance peak. researchgate.netrsc.org By monitoring the decrease in absorbance at ~309 nm, the progress of the conjugation reaction can be followed in real-time. rsc.org

Furthermore, UV-Vis spectroscopy can be used to determine the degree of labeling (DOL)—the number of DBCO molecules attached to a substrate molecule (like an antibody). nih.gov By measuring the absorbance at 280 nm (for protein concentration) and 309 nm (for DBCO concentration) and using their respective molar extinction coefficients, the ratio of DBCO to the protein can be calculated. nih.govthermofisher.com

Table 2: Spectroscopic Properties of the DBCO Chromophore

| Parameter | Value | Reference |

|---|---|---|

| Absorbance Maximum (λmax) | ~309 nm | nih.govrsc.orgthermofisher.com |

| Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ | nih.gov |

| Reaction Monitoring Principle | Disappearance of the 309 nm peak upon reaction with an azide. | researchgate.netrsc.org |

Mass spectrometry (MS) is an indispensable tool for the absolute confirmation of conjugation by providing a direct measurement of the molecular weight of the DBCO-PEG12-DBCO conjugate. lcms.cz Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are commonly employed.

The analysis involves measuring the mass of the starting materials and the final purified product. A successful conjugation is confirmed by an increase in the molecular weight of the substrate that corresponds precisely to the mass of the attached linker and binding partner. researchgate.netresearchgate.net For instance, when a molecule is conjugated with DBCO-PEG12-DBCO, a distinct mass increase corresponding to the molecular weight of the linker is observed. This provides unequivocal evidence that the covalent modification has occurred. researchgate.netresearchgate.net

Table 3: Application of MS in Conjugate Analysis

| MS Technique | Information Provided | Significance |

|---|---|---|

| MALDI-TOF | Provides the molecular weight of large molecules like proteins and their conjugates. researchgate.netresearchgate.net | Confirms the mass increment corresponding to the attached DBCO-PEG12-DBCO and any coupled molecules. |

| ESI-MS | Generates multiply charged ions, allowing for precise molecular weight determination of intact macromolecules. lcms.cz | Offers high mass accuracy (<20 ppm) for unambiguous confirmation of the conjugate's identity. lcms.cz |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural verification of DBCO-PEG12-DBCO and its derivatives. nih.gov Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy are used to confirm the chemical structure and ensure the integrity of the molecule after synthesis and modification. researchgate.net

The DBCO group has characteristic signals in the aromatic region of the ¹H NMR spectrum, typically appearing as a series of multiplets between 7.0 and 8.0 ppm. researchgate.net The polyethylene (B3416737) glycol (PEG) linker, in this case with 12 ethylene (B1197577) glycol units, shows a prominent singlet or a narrow multiplet in the ¹H NMR spectrum, usually around 3.6 ppm, corresponding to the repeating -OCH₂CH₂- units. The presence and correct integration of these signals, along with those from the conjugated molecules, provide definitive proof of the structure. ¹³C NMR further corroborates the structure by showing characteristic peaks for the carbons in the DBCO rings and the PEG chain. researchgate.net This detailed structural information is crucial for verifying that the synthesis was successful and that the linker is intact. nih.gov

Table 4: List of Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| Dibenzocyclooctyne-Poly(ethylene glycol)12-Dibenzocyclooctyne | DBCO-PEG12-DBCO |

| Acetonitrile | - |

| Trifluoroacetic acid | TFA |

| Dibenzocyclooctyne | DBCO |

Comparative Analysis and Future Directions in Dbco Peg12 Dbco Research

Comparative Reactivity and Efficacy with Alternative Bioorthogonal Linkers (e.g., TCO, BCN)

The efficacy of a bioorthogonal linker is largely determined by its reactivity and stability under physiological conditions. acs.org DBCO (dibenzocyclooctyne) moieties, the reactive groups in DBCO-PEG12-DBCO, participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. biochempeg.comprecisepeg.com This type of "click chemistry" is prized for its ability to proceed without the need for a cytotoxic copper(I) catalyst, making it suitable for live-cell and in vivo applications. interchim.frglenresearch.com

When compared to other common bioorthogonal linkers like trans-cyclooctene (B1233481) (TCO) and bicyclo[6.1.0]nonyne (BCN), DBCO exhibits distinct reactivity profiles. The reaction between TCO and tetrazines, an inverse-electron-demand Diels-Alder (iEDDA) reaction, is known for its exceptionally fast kinetics, with some reactions being orders of magnitude faster than SPAAC. chemrxiv.orgacs.orgacs.org This makes TCO-tetrazine ligations particularly advantageous for time-sensitive applications and reactions at very low concentrations. acs.org

BCN, another strained alkyne used in SPAAC, often displays excellent reaction kinetics and improved solubility compared to some earlier cyclooctyne (B158145) derivatives. conju-probe.com The reactivity of BCN can be influenced by its stereochemistry (endo vs. exo) and the nature of the azide (B81097) it reacts with. digitellinc.com For instance, in reactions with benzyl (B1604629) azide, DBCO has been shown to have a higher reaction rate than BCN. nih.gov Conversely, with the more aromatic phenyl azide, BCN can react significantly faster than DBCO. nih.gov

The choice between DBCO, TCO, and BCN often depends on the specific requirements of the experiment. While TCO offers superior speed, DBCO provides a good balance of reactivity and stability. The DBCO group is thermally stable and does not readily react with other functional groups commonly found in biological systems, ensuring high specificity. interchim.fr

Below is an interactive data table summarizing the comparative reactivity of these linkers.

Advantages and Limitations of DBCO-PEG12-DBCO in Specific Research Contexts

The unique structure of DBCO-PEG12-DBCO, featuring two DBCO groups separated by a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, offers several advantages in specific research applications. broadpharm.com

Advantages:

Homobifunctionality: The presence of two DBCO groups allows for the crosslinking of molecules that have been functionalized with azides. This is particularly useful in applications such as creating protein conjugates or assembling complex biomolecular structures. digitellinc.com

Increased Solubility and Reduced Aggregation: The long, hydrophilic PEG12 spacer significantly enhances the water solubility of the molecule. broadpharm.comconju-probe.com This is a crucial advantage as many bioorthogonal linkers are hydrophobic, which can lead to aggregation and limit their utility in aqueous biological environments. biochempeg.com

Minimized Steric Hindrance: The PEG spacer provides flexibility and physical separation between the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of the labeled biomolecules. conju-probe.com

Biocompatibility: As part of the copper-free click chemistry family, DBCO-PEG12-DBCO reactions are highly biocompatible and can be performed in living cells and organisms without the toxicity associated with copper catalysts. biochempeg.cominterchim.fr

Limitations:

Reaction Kinetics: While generally efficient, the SPAAC reaction involving DBCO is slower than the iEDDA reaction of TCO and tetrazine. chemrxiv.orgacs.org In experiments requiring very rapid conjugation, TCO-based linkers might be a more suitable choice.

Stability of TCO: TCO compounds can be prone to isomerization to the less reactive cis-cyclooctene (CCO), which can affect long-term storage and experimental reproducibility. broadpharm.com While this is a limitation of TCO, it highlights the relative stability of the DBCO moiety. interchim.fr

The following interactive data table outlines the key advantages and limitations of DBCO-PEG12-DBCO.

Emerging Trends and Future Research Opportunities for DBCO-PEG12-DBCO and Related Conjugates

The field of bioorthogonal chemistry is continuously evolving, with new applications and improved methodologies emerging regularly. researchgate.net For DBCO-PEG12-DBCO and related conjugates, several exciting research avenues are being explored.

Advanced Drug Delivery Systems: The ability of DBCO-PEG12-DBCO to crosslink molecules makes it a promising candidate for the development of sophisticated drug delivery vehicles. For example, it could be used to construct antibody-drug conjugates (ADCs) where multiple drug molecules are attached to a single antibody via azide modifications. broadpharm.com The PEG spacer would help to maintain the solubility and stability of the conjugate.

Tissue Engineering and Hydrogel Formation: The homobifunctional nature of DBCO-PEG12-DBCO is well-suited for creating crosslinked hydrogel networks. biorxiv.org By reacting with azide-modified polymers, it can contribute to the formation of biocompatible scaffolds for tissue engineering and regenerative medicine.

Development of Novel Probes and Sensors: There is an ongoing effort to create new types of molecular probes and sensors that can be activated by specific biological events. DBCO-PEG12-DBCO could be used to assemble complex probes where, for example, a fluorophore and a quencher are brought into proximity, with their separation and subsequent fluorescence triggered by an enzymatic cleavage event.

Dual Bioorthogonal Systems: Research has shown the potential of combining different bioorthogonal reactions in a single system. nih.gov For instance, a molecule could be designed with both a DBCO group for SPAAC and a TCO group for iEDDA, allowing for sequential or orthogonal labeling of different targets. medchemexpress.com This opens up possibilities for more complex and controlled biological experiments.

Improving Reaction Efficiency: While SPAAC with DBCO is effective, research continues to explore ways to enhance its reaction rate and efficiency. This includes the design of new cyclooctyne derivatives with increased ring strain and the optimization of reaction conditions. researchgate.net

Q & A

Q. How can researchers optimize DBCO-PEG12-DBCO conjugation efficiency in click chemistry reactions?

To maximize conjugation efficiency, researchers should:

- Control reaction stoichiometry : Use a molar ratio of 1.2:1 (DBCO-PEG12-DBCO:azide-containing molecule) to account for steric hindrance from the PEG12 spacer .

- Monitor reaction kinetics : Employ UV-Vis spectroscopy (λ = 280–310 nm) to track azide-DBCO cycloaddition rates, adjusting solvent polarity (e.g., DMSO vs. aqueous buffers) to optimize reaction time .

- Validate purity : Characterize intermediates via HPLC-MS to ensure DBCO functional groups remain intact during synthesis .

Q. What analytical techniques are critical for confirming DBCO-PEG12-DBCO structural integrity post-synthesis?

Essential methodologies include:

- NMR spectroscopy : Analyze ¹H/¹³C NMR peaks for DBCO aromatic protons (δ = 7.2–7.8 ppm) and PEG12 methylene signals (δ = 3.5–3.7 ppm) to confirm spacer length and end-group retention .

- MALDI-TOF MS : Verify molecular weight consistency (expected ~1.2 kDa for DBCO-PEG12-DBCO) and rule out hydrolysis or oxidation side products .

- FT-IR : Identify characteristic DBCO C≡N stretches (~2100 cm⁻¹) and PEG ether linkages (~1100 cm⁻¹) .

Q. How should researchers design controls for DBCO-PEG12-DBCO stability studies under physiological conditions?

- Temperature/pH controls : Incubate samples at 37°C in PBS (pH 7.4) vs. acidic buffers (pH 5.0) to simulate lysosomal environments .

- Protease/esterase controls : Add enzymes (e.g., trypsin, esterase) to assess linker susceptibility and quantify degradation via LC-MS .

- Free thiol competition : Use excess glutathione (10 mM) to test DBCO stability against nucleophilic attack, a common failure mode in vivo .

Advanced Research Questions

Q. How can conflicting data on DBCO-PEG12-DBCO crosslinking efficiency in crowded macromolecular environments be resolved?

Contradictions often arise from:

- Polymer crowding effects : Use fluorescence correlation spectroscopy (FCS) to quantify diffusion-limited reaction rates in high-viscosity media (e.g., 30% Ficoll) vs. dilute solutions .

- Competing reactions : Perform competition assays with azide-functionalized small molecules (e.g., methyl azide) to isolate steric vs. electronic factors .

- Meta-analysis : Conduct a systematic review of published kinetic data using PRISMA guidelines to identify methodological inconsistencies (e.g., reaction temperature, catalyst use) .

Q. What strategies mitigate batch-to-batch variability in DBCO-PEG12-DBCO synthesis for reproducible in vivo studies?

- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to optimize PEG12 spacer polymerization conditions (e.g., initiator purity, reaction time) .

- Real-time monitoring : Use inline FT-IR or Raman spectroscopy during synthesis to detect deviations in DBCO end-group functionalization .

- Standardized characterization protocols : Adopt consensus guidelines from journals like Beilstein Journal of Organic Chemistry for reporting NMR/MS data .

Q. How do researchers evaluate the biocompatibility of DBCO-PEG12-DBCO in complex biological systems while avoiding cytotoxicity artifacts?

- Multi-omics profiling : Combine RNA-seq (to assess inflammatory pathways) and metabolomics (to detect PEG12 spacer oxidation byproducts) in primary cell lines .

- Hemocompatibility assays : Test hemolysis rates (>5% indicates toxicity) and complement activation (C3a/C5a ELISA) in human whole blood .

- Long-term stability : Use accelerated aging studies (40°C, 75% RH) to predict shelf-life and degradation kinetics .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze dose-response relationships in DBCO-PEG12-DBCO-based drug delivery systems?

- Non-linear regression : Fit data to Hill-Langmuir equations to calculate EC₅₀ values, accounting for PEG12 spacer-induced ligand-receptor binding entropy .

- Bootstrap resampling : Apply 1,000 iterations to estimate confidence intervals for kinetic parameters (e.g., kon/koff) in SPR experiments .

- ANOVA with post-hoc tests : Compare crosslinking efficiency across experimental groups (e.g., PEG length variants) using Tukey’s HSD to control for Type I errors .

What frameworks are recommended for formulating hypothesis-driven research questions about DBCO-PEG12-DBCO?

- PICO framework : Define Population (e.g., cancer cells), Intervention (DBCO-PEG12-DBCO-drug conjugate), Comparison (free drug), and Outcome (tumor suppression rate) .

- FINER criteria : Ensure questions are Feasible (resources exist), Interesting (novel mechanism), Novel (unexplored PEG12 effects), Ethical (in vivo models justified), and Relevant (therapeutic gap addressed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.